molecular formula C19H19NO3 B11509297 N-(3-methylpent-1-yn-3-yl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

N-(3-methylpent-1-yn-3-yl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B11509297
M. Wt: 309.4 g/mol
InChI Key: ANSFCQCVFAEYEK-UHFFFAOYSA-N
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Description

N-(3-methylpent-1-yn-3-yl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a chromene core, which is known for its diverse biological activities, and a carboxamide group, which can enhance its binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpent-1-yn-3-yl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Alkyne Group: The 3-methylpent-1-yn-3-yl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide using a palladium catalyst and a copper co-catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and allyl groups, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The chromene core is known for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound could be investigated for its potential as a therapeutic agent in these areas.

Medicine

Due to its potential biological activities, this compound could be explored as a lead compound in drug discovery programs. Its ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) or organic photovoltaics.

Mechanism of Action

The mechanism of action of N-(3-methylpent-1-yn-3-yl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The carboxamide group can enhance binding affinity through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylpent-1-yn-3-yl)-2-oxo-2H-chromene-3-carboxamide: Lacks the prop-2-en-1-yl group, which may affect its biological activity and chemical reactivity.

    2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide: Lacks the 3-methylpent-1-yn-3-yl group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both the 3-methylpent-1-yn-3-yl and prop-2-en-1-yl groups in N-(3-methylpent-1-yn-3-yl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide makes it unique. These groups can significantly influence its chemical reactivity, solubility, and biological activity, potentially making it more effective in certain applications compared to similar compounds.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

N-(3-methylpent-1-yn-3-yl)-2-oxo-8-prop-2-enylchromene-3-carboxamide

InChI

InChI=1S/C19H19NO3/c1-5-9-13-10-8-11-14-12-15(18(22)23-16(13)14)17(21)20-19(4,6-2)7-3/h2,5,8,10-12H,1,7,9H2,3-4H3,(H,20,21)

InChI Key

ANSFCQCVFAEYEK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#C)NC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O

solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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